5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide

Description

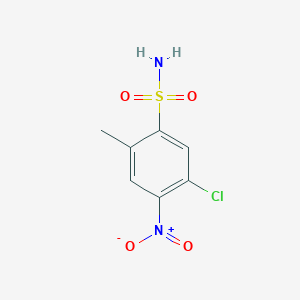

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide (molecular formula: C₇H₇ClN₂O₄S) is a sulfonamide derivative characterized by a benzene ring substituted with chloro (-Cl), methyl (-CH₃), nitro (-NO₂), and sulfonamide (-SO₂NH₂) groups. Its SMILES string is CC1=CC(=C(C=C1S(=O)(=O)N)Cl)N+[O-], and its InChIKey (XIKYZHHBOOLVMW-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .

The compound is commercially available as a synthetic building block, with suppliers like CymitQuimica offering it at €1,088.00/g (purity unspecified), indicating its use in pharmaceutical or materials research . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ (146.2 Ų) and [M+Na]+ (158.4 Ų), suggest moderate polarity, which may influence its solubility and chromatographic behavior .

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYZHHBOOLVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide typically involves the nitration of 2-chloro-5-nitrotoluene followed by sulfonation

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of automated systems to monitor temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., ethanol, water).

Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Reduction: 5-Chloro-2-methyl-4-aminobenzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 5-Chloro-2-carboxy-4-nitrobenzene-1-sulfonamide.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of sulfonamide derivatives, including 5-chloro-2-methyl-4-nitrobenzene-1-sulfonamide, as antiviral agents. Research indicates that compounds with a similar structure exhibit activity against several viruses, including SARS-CoV-2 and Dengue virus. For instance, a related sulfonamide compound demonstrated an IC50 value of 0.8 µM against SARS-CoV-2, indicating strong antiviral efficacy with low cytotoxicity .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes involved in viral replication. The compound's structure allows it to interact with target proteins, disrupting their function and thereby hindering viral proliferation. This mechanism is particularly relevant in the context of hepatitis C virus (HCV) treatment, where similar compounds have shown promise as inhibitors .

Synthesis of Benzothiadiazine Derivatives

The compound serves as an intermediate in the synthesis of benzothiadiazine derivatives, which are known for their therapeutic properties. The synthesis typically involves the conversion of 5-chloro-2-nitrobenzene-1-sulfonamide through various chemical reactions, including ammonolysis and reduction processes . These derivatives have been explored for their potential use in treating conditions such as diabetes and hepatitis C due to their ability to modulate specific biological pathways.

Case Study: Antiviral Activity Against SARS-CoV-2

A study focusing on heterocyclic sulfonamides demonstrated that compounds structurally related to this compound could inhibit SARS-CoV-2 replication effectively. The research highlighted the importance of structural modifications in enhancing antiviral activity and reducing cytotoxic effects, making these compounds viable candidates for drug development against COVID-19 .

Case Study: Enzyme Inhibition for Hepatitis C Treatment

Another significant application involves the use of sulfonamides like this compound as inhibitors of the PRMT5 enzyme, which plays a critical role in HCV pathogenesis. Compounds that inhibit PRMT5 have shown potential in reducing viral load and improving treatment outcomes in infected patients .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Effective against SARS-CoV-2 with IC50 = 0.8 µM |

| Hepatitis C treatment | Inhibits PRMT5 enzyme related to HCV | |

| Organic Synthesis | Benzothiadiazine derivatives | Intermediate for synthesizing therapeutic compounds |

| Research Studies | Enzyme inhibition | Promising results in reducing viral replication |

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogues differ in substituents on the benzene ring, impacting melting points, solubility, and reactivity:

Key Observations :

- Steric Effects : The methyl group in the target compound may reduce solubility in polar solvents compared to methoxy or phenylethyl derivatives .

- Thermal Stability : Compound 11, with a heterocyclic moiety, exhibits a defined melting point (177–180°C), suggesting higher crystallinity than the target compound, whose melting point is unreported .

Analytical and Spectroscopic Data

- Collision Cross-Section (CCS) : The target compound’s [M+H]+ CCS (146.2 Ų) is lower than that of bulkier analogues like Compound 13 (naphthalene-substituted), which likely has a higher CCS due to increased molecular surface area .

- Characterization : While the target compound lacks reported spectral data, analogues like Compound 11 were characterized via HPLC and IR, confirming purity and functional group integrity .

Biological Activity

5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide, also known as a sulfonamide derivative, is an organic compound with notable biological activities. This compound has been the subject of various studies due to its potential applications in pharmaceuticals and its interactions with biological systems.

The molecular formula of this compound is C7H7ClN2O4S, and it has a molecular weight of approximately 250.66 g/mol. Its structure features a nitro group and a sulfonamide group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can affect cellular components, while the sulfonamide group may inhibit certain enzymes, impacting various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. In particular, studies have shown that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the nitro group is believed to play a crucial role in these activities, as similar nitroaromatic compounds have been shown to exhibit cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

- Antimicrobial Efficacy : In a controlled study, the compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as an effective antimicrobial agent .

- Cytotoxicity in Cancer Cells : A study evaluating the impact of this compound on human breast cancer cells (MCF-7) reported a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis, confirmed by flow cytometry analysis .

- Comparative Studies : Comparative studies with similar compounds revealed that while other nitroaromatic compounds exhibited some level of toxicity, this compound showed a more favorable therapeutic index, suggesting it may have a better safety profile for potential pharmaceutical applications .

Data Table: Biological Activity Summary

Q & A

Q. What alternative synthetic routes exist for introducing the sulfonamide moiety?

- Methodological Answer : Explore:

- Sulfonation of aniline intermediates : React 5-chloro-2-methylaniline with chlorosulfonic acid, followed by amidation.

- Cross-coupling : Use Pd-catalyzed coupling of sulfonyl chlorides with aryl halides.

- Solid-phase synthesis : Immobilize intermediates on resin for stepwise functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.